
(R)-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the protection of the amino group followed by cyclization and subsequent deprotection. For example, the conversion of N-Cbz-protected L-ornithinol to L-3-N-Cbz-aminopiperidine using enzyme cascades has been reported . This method utilizes variants of galactose oxidase and imine reductase, leading to high enantiopurity and yields.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine(III) compounds, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include substituted piperidines, imines, and secondary amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand for various receptors. Its ability to interact with biological targets makes it a valuable tool for studying receptor-ligand interactions.
Medicine
In medicine, ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as a candidate for the treatment of neurological disorders due to its ability to modulate neurotransmitter systems.
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of applications.
Mécanisme D'action
The mechanism of action of ®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various pharmacological effects, including neuroprotection and anti-inflammatory actions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simpler analog with a similar structure but lacking the ethanone and amino groups.
Pyridine: Another nitrogen-containing heterocycle but with different chemical properties and reactivity.
Dihydropyridine: A related compound with similar pharmacological applications but different structural features.
Uniqueness
®-1-(3-Aminopiperidin-1-yl)ethanone dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets sets it apart from other piperidine derivatives .
Propriétés
IUPAC Name |
1-[(3R)-3-aminopiperidin-1-yl]ethanone;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-6(10)9-4-2-3-7(8)5-9;;/h7H,2-5,8H2,1H3;2*1H/t7-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGLCYRTQRISIT-XCUBXKJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@H](C1)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![9-(4-methoxyphenyl)-1-methyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2713173.png)
![ethyl 2-(3-{[(2,5-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2713178.png)
![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2713181.png)
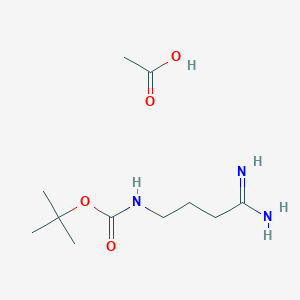
![8-(2,5-dimethylphenyl)-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2713184.png)
![4-[(2-Chlorophenyl)methyl]thiomorpholine-3,5-dione](/img/structure/B2713185.png)
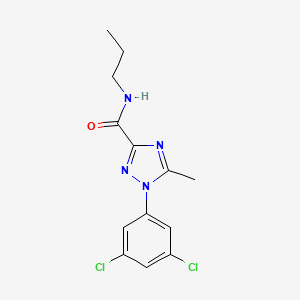
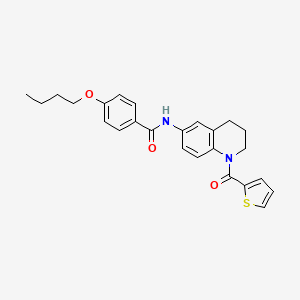
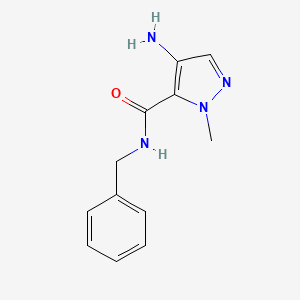
![(E)-4-(Dimethylamino)-N-[[4-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]but-2-enamide](/img/structure/B2713191.png)

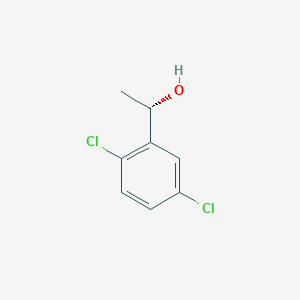
![methyl 2-({6-benzyl-12-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-5-yl}formamido)acetate](/img/structure/B2713195.png)
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2713196.png)
